molecular formula C5H10OS2 B039984 Ethanethioic acid, (methylthio)-, S-ethyl ester CAS No. 119152-81-7

Ethanethioic acid, (methylthio)-, S-ethyl ester

Cat. No. B039984
CAS RN: 119152-81-7
M. Wt: 150.3 g/mol
InChI Key: SQROSXWNNSGURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanethioic acid, (methylthio)-, S-ethyl ester, also known as methiocarb, is an organophosphate insecticide that has been widely used in agriculture and pest control. Methiocarb is known for its broad-spectrum insecticidal activity against a variety of pests, including aphids, mites, and whiteflies. However, due to its toxicity and potential environmental hazards, the use of methiocarb has been restricted or banned in many countries.

Mechanism of Action

Methiocarb acts by inhibiting acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system of insects. AChE is responsible for breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting AChE, Ethanethioic acid, (methylthio)-, S-ethyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death of the insect.
Biochemical and Physiological Effects
Methiocarb has been shown to have both acute and chronic toxicity to humans and animals. Acute toxicity can result in symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Chronic exposure to this compound has been linked to neurological and developmental effects, as well as cancer.

Advantages and Limitations for Lab Experiments

Methiocarb has been used in laboratory experiments to study its insecticidal activity and mode of action. It is relatively easy to use and has a broad spectrum of activity against many pests. However, its toxicity and potential environmental hazards make it challenging to use in experiments that require strict safety protocols.

Future Directions

Future research on Ethanethioic acid, (methylthio)-, S-ethyl ester should focus on developing safer and more effective alternatives to this insecticide. This could include the development of new insecticides with different modes of action, as well as the use of biological control agents, such as predators and parasitoids. Additionally, research should be conducted to better understand the environmental impacts of this compound and to develop strategies for mitigating its effects. Finally, efforts should be made to educate farmers and other stakeholders on the risks associated with this compound and the importance of adopting safer and more sustainable pest management practices.

Synthesis Methods

Methiocarb can be synthesized by reacting ethyl mercaptan with methyl isocyanate in the presence of a catalyst. The reaction produces ethanethioic acid, (methylthio)-, S-ethyl ester, which is then purified and formulated into various insecticidal products.

Scientific Research Applications

Methiocarb has been extensively studied for its insecticidal activity against a wide range of pests. It has been used in both field and laboratory studies to evaluate its efficacy and safety. Methiocarb has also been studied for its potential use in pest management programs, such as integrated pest management (IPM) and resistance management.

properties

CAS RN

119152-81-7

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

S-ethyl 2-methylsulfanylethanethioate

InChI

InChI=1S/C5H10OS2/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3

InChI Key

SQROSXWNNSGURE-UHFFFAOYSA-N

SMILES

CCSC(=O)CSC

Canonical SMILES

CCSC(=O)CSC

Other CAS RN

119152-81-7

synonyms

1-ethylsulfanyl-2-methylsulfanyl-ethanone

Origin of Product

United States

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